molecular formula C21H17F3N4O2 B6545974 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 946256-67-3

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6545974
CAS RN: 946256-67-3
M. Wt: 414.4 g/mol
InChI Key: PRWMWFALOBVTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that contains several functional groups and structural motifs, including an oxadiazole ring, an indole ring, and a trifluoromethylphenyl group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives has been a topic of interest in organic chemistry due to their wide range of applications . An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms and have established their potential for a wide range of applications . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been proven to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Biochemical Analysis

Biochemical Properties

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the indole ring is known for its ability to bind to multiple receptors, which can influence various biological activities . The oxadiazole moiety has been shown to inhibit enzymes such as EGFR and erbB2, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with EGFR and erbB2 receptors can lead to apoptosis and cell cycle arrest in cancer cells . Additionally, the indole ring’s ability to bind to multiple receptors can affect various cellular processes, including inflammation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The oxadiazole moiety’s inhibition of EGFR and erbB2 receptors is a key mechanism, leading to apoptosis and cell cycle arrest . Additionally, the indole ring’s interactions with various receptors can modulate signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. Studies have shown that the compound’s inhibition of EGFR and erbB2 receptors can lead to dose-dependent effects on cell proliferation and apoptosis . Threshold effects and toxicity at high doses must be carefully considered in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of EGFR and erbB2 receptors can affect downstream signaling pathways and metabolic processes . Additionally, the indole ring’s interactions with various receptors can modulate metabolic pathways involved in inflammation and immune response .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments . Its interactions with transporters and binding proteins play a crucial role in its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, its interaction with EGFR and erbB2 receptors can localize it to the cell membrane, where it exerts its effects on cell signaling pathways . Additionally, the indole ring’s interactions with various receptors can influence its localization to specific cellular compartments .

properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)17-10-13-6-3-4-9-16(13)28(17)12-18(29)25-15-8-5-7-14(11-15)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWMWFALOBVTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.